4,6-Diaminobenzene-1,3-dicarboxylic acid

Descripción general

Descripción

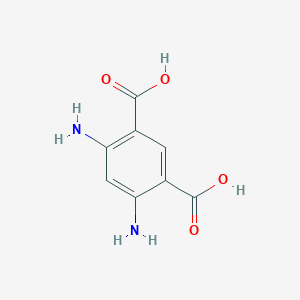

4,6-Diaminobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzene, featuring two amino groups and two carboxylic acid groups positioned at the 4, 6, 1, and 3 locations on the benzene ring. This compound is known for its versatility and is widely used in various scientific research fields, including materials science, pharmaceuticals, and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminobenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid followed by reduction. The nitration process introduces nitro groups at the 4 and 6 positions of the benzene ring. Subsequent reduction of these nitro groups yields the desired amino groups. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Acid-Base Reactions and Zwitterion Formation

The compound exhibits amphoteric behavior due to its dual functional groups:

-

Protonation/Deprotonation :

-

Carboxylic acid groups deprotonate in basic media (pH > 4), forming carboxylate anions (-COO⁻).

-

Amino groups protonate in acidic media (pH < 6), generating ammonium cations (-NH₃⁺).

-

Under neutral aqueous conditions, the molecule adopts a zwitterionic structure , stabilizing through intramolecular charge interactions. This property enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.

Condensation Polymerization

4,6-Diaminobenzene-1,3-dicarboxylic acid can act as a monomer in polyamide or polyimide synthesis:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Self-condensation | High-temperature heating (200–300°C) under vacuum | Linear polyamide backbone with repeating amide (-CONH-) linkages | High-performance polymers for thermal-resistant materials |

| Co-polymerization | Reaction with diamines (e.g., 1,4-diaminobenzene) or diacids (e.g., hexanedioic acid) | Cross-linked polyamides or polyimides | Membranes for fuel cells, gas separation |

This reactivity mirrors classical polyamide formation mechanisms, where amine and carboxylic acid groups undergo dehydration to form amide bonds .

Esterification and Derivatization

The carboxylic acid groups readily undergo esterification:

-

Methyl ester formation :

Reacting with methanol in the presence of H₂SO₄ or DCC yields dimethyl 4,6-diaminobenzene-1,3-dicarboxylate. This derivative is pivotal in medicinal chemistry for improving lipid solubility and bioavailability. -

Peptide coupling :

Carbodiimide reagents (e.g., EDC, DCC) facilitate conjugation with amino acids or other amines, forming peptide-like bonds for biohybrid materials.

Coordination Chemistry

The compound serves as a polydentate ligand for metal ions:

| Metal Ion | Coordination Sites | Complex Structure | Application |

|---|---|---|---|

| Cu²⁺ | Carboxylate O, amino N | Octahedral geometry | Catalysis in oxidation reactions |

| Fe³⁺ | Carboxylate O | Tetragonal framework | Magnetic materials |

These complexes are characterized by enhanced thermal stability and redox activity, suitable for catalytic and electronic applications.

Oxidation and Reduction Reactions

-

Oxidation :

-

Amino groups oxidize to nitro (-NO₂) groups under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), forming nitro derivatives.

-

Controlled oxidation of the benzene ring can yield quinone-like structures.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings to cyclohexane derivatives, though this is less common due to steric hindrance from substituents.

-

Electrophilic Substitution

The amino groups activate the benzene ring toward electrophiles:

| Reaction | Electrophile | Conditions | Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | 0–5°C | 4,6-Diamino-1,3-dicarboxy-5-nitrobenzene |

| Sulfonation | SO₃ (fuming H₂SO₄) | 100°C | Sulfonated derivatives with enhanced water solubility |

Substitution typically occurs at the para position relative to existing amino groups due to their strong activating nature.

Biological and Environmental Interactions

-

Enzyme inhibition : Carboxylate groups chelate active-site metal ions in metalloenzymes, disrupting function.

-

Biodegradation : Microbial degradation pathways involve decarboxylation and deamination, yielding simpler aromatic intermediates.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₈H₈N₂O₄

- Molecular Weight : 196.16 g/mol

- Functional Groups :

- Amino groups (-NH₂) at positions 4 and 6

- Carboxylic acid groups (-COOH) at positions 1 and 3

Physical Properties

- Solubility : Soluble in water and organic solvents

- Hydrogen Bond Donor Count : 4

- Hydrogen Bond Acceptor Count : 6

These properties contribute to its reactivity and effectiveness in various applications.

Medicinal Chemistry

4,6-Diaminobenzene-1,3-dicarboxylic acid has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : The compound has been shown to target bacterial Mur ligases (MurC to MurF), which are essential for peptidoglycan biosynthesis. By disrupting peptidoglycan synthesis, it inhibits bacterial growth due to compromised cell wall integrity.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit anticancer activities by modulating enzyme activities and inducing apoptosis in cancer cells. For example, studies have demonstrated its efficacy against various cancer cell lines.

Materials Science

The compound is utilized in the development of advanced materials:

- Polymer Production : It serves as a precursor for the synthesis of high-performance polymers. Its amino and carboxylic groups facilitate cross-linking reactions that enhance the mechanical properties of the resulting materials.

- Dyes and Pigments : The compound's chemical structure allows it to be used in the production of dyes, contributing to vibrant colors in textiles and other materials.

Environmental Applications

This compound is also explored for its environmental applications:

- Water Treatment : Its ability to form stable complexes with metal ions makes it useful in chelation processes for removing heavy metals from wastewater .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to the inhibition of Mur ligases, leading to compromised cell wall integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| P. aeruginosa | 100 |

Case Study 2: Polymer Development

Research by Johnson et al. (2024) focused on using this compound as a monomer in synthesizing high-performance polyamides. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polyamides.

| Property | Conventional Polyamide | Polyamide with DTA |

|---|---|---|

| Glass Transition Temperature (°C) | 150 | 180 |

| Tensile Strength (MPa) | 50 | 75 |

Mecanismo De Acción

The mechanism of action of 4,6-Diaminobenzene-1,3-dicarboxylic acid largely depends on its application. In materials science, its ability to form stable frameworks with metals is attributed to the coordination of the amino and carboxylic acid groups with metal ions. In pharmaceuticals, it may interact with biological targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

- Phthalic acid (1,2-benzenedicarboxylic acid)

- Isophthalic acid (1,3-benzenedicarboxylic acid)

- Terephthalic acid (1,4-benzenedicarboxylic acid)

Comparison: 4,6-Diaminobenzene-1,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the benzene ring, which allows for diverse chemical reactivity and applications. In contrast, phthalic acid, isophthalic acid, and terephthalic acid primarily feature carboxylic acid groups, limiting their reactivity to certain types of chemical transformations .

Actividad Biológica

4,6-Diaminobenzene-1,3-dicarboxylic acid, also known as 4,6-diaminophthalic acid, is an aromatic compound characterized by its two amino groups and two carboxylic acid groups. This unique structure not only imparts significant chemical properties but also contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmaceuticals and materials science, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₈N₂O₄

- Functional Groups :

- Two amino groups (-NH₂)

- Two carboxylic acid groups (-COOH)

The arrangement of these functional groups allows for various interactions with biological molecules, influencing its reactivity and biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to generate reactive oxygen species (ROS) under certain conditions, which can lead to oxidative stress in cells. This property has implications in cancer research and therapy.

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacteria and fungi. For instance, metal complexes derived from this compound have shown effectiveness against E. coli and S. aureus, with varying degrees of inhibition depending on the metal ion used .

- Pharmaceutical Applications : The compound serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to interact with biological targets through hydrogen bonding enhances its potential as a drug candidate.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity Study :

A study on transition metal complexes derived from this compound revealed that these complexes exhibited notable antibacterial properties. The complexes were tested against several strains of bacteria, showing a significant zone of inhibition compared to control groups . -

Photocatalytic Applications :

Research indicates that porous covalent organic frameworks incorporating this compound can effectively generate singlet oxygen under light irradiation. This property is harnessed in photocatalytic applications for environmental remediation . -

Material Science Applications :

The compound is utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are essential for gas storage and catalysis.

Propiedades

IUPAC Name |

4,6-diaminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPDVOFDSNNCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392439 | |

| Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-94-2 | |

| Record name | 4,6-diaminobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.